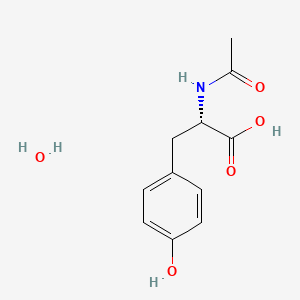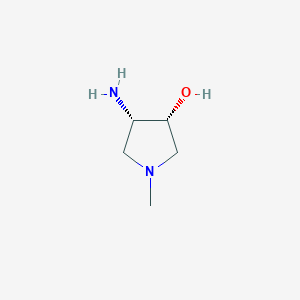![molecular formula C9H7N3 B7964297 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine CAS No. 1000342-79-9](/img/structure/B7964297.png)
1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine
Descripción general
Descripción
1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Electrophilic Reactions
Bancroft, Ward, and Brown (1974) detailed the synthesis of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine using the Bischler reaction, which involves α-hydroxy-ketones and 2,6-diaminopyridine. They found that this compound readily reacts with electrophilic reagents to form 3,5-substituted derivatives (Bancroft, Ward, & Brown, 1974).
Formation and Crystal Structure Studies
Bahajaj et al. (1994) reported the unexpected formation and crystal structure of a compound structurally related to this compound during a reaction involving dehydration and rearrangement processes (Bahajaj, Hitchings, Moore, & Vernon, 1994).
Hydroxy Lactam Formation
Hitchings and Vernon (1990) studied the formation of hydroxy lactams from pyridine-2,3-dicarboximides, which led to 7-hydroxypyrrolo[3,4-b]pyridin-5(7H)-one derivatives, showing the potential of compounds like this compound in synthesizing fused heterocyclic systems (Hitchings & Vernon, 1990).
Palladium-Catalyzed Synthesis
Park et al. (1998) demonstrated a palladium-catalyzed method to synthesize 2,3-disubstituted pyrrolo[2,3-b]pyridines, which is related to the synthesis of this compound (Park, Choi, Yum, & Ha, 1998).
Novel Synthesis Methods
Vilches-Herrera et al. (2013) developed a novel and efficient synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are structurally related to this compound, using a three-component approach (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
Medicinal Chemistry Applications
Pery, Rizvi, and Shafiq (2020) reported the in-silico development of this compound-3-carboxamide derivatives as candidate Janus kinase inhibitors for controlling rheumatoid arthritis, showcasing its potential in pharmaceutical research (Pery, Rizvi, & Shafiq, 2020).
Propiedades
IUPAC Name |
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPFMKGKFINTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC3=C(C=CN3)C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646807 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000342-79-9 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)

![1-Tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B7964270.png)






![6-Chlorothiazolo[4,5-b]pyridine](/img/structure/B7964316.png)